Cas no 172478-01-2 (tert-butyl N-methyl-N-(piperidin-3-yl)carbamate)
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl methyl(piperidin-3-yl)carbamate
- METHYL-PIPERIDIN-3-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 3-N-Boc-3-(Methylamino)piperidine
- Carbamic acid, methyl-3-piperidinyl-, 1,1-dimethylethyl ester
- tert-butyl N-methyl-N-piperidin-3-ylcarbamate
- 3-N-Boc-3-(MethylaMino)pi...
- 3-Boc-3-MethylaMinopiperidine
- 3-(N-Boc-N-methyl)aminopiperidine
- 3-N-BOC-3-N-METHYLAMINO PIPERIDINE
- tert-butyl N-methyl-N-(piperidin-3-yl)carbamate
- Tert-butyl methyl(piperidin-3-yl)carbamate or 3-N - tert-butyl methyl(piperidin-3-yl)carbamate or 3-N-Boc-3-(methylamino)piperidine
- 3-(N-Boc-N-methylamino)piperidine
- tert-Butyl 2-(piperidin-3-ylamino)acetate
- 3-(N-BOC-N-METHYL-AMINO)-PIPERIDINE
- (tert-butoxy)-N-methyl-N-(3-piperidyl)carboxamide
- PubC
- AC-24265
- FT-0648175
- DTXSID10625682
- PB29386
- MFCD06656642
- MFCD09878597
- CS-W019802
- tert-butyl 3-(methylamino)piperidine-3-carboxylate
- 3-N-Boc-3-(methylamino)piperidine, AldrichCPR
- PB32805
- (S)-3-(N-Boc-methylamino)piperidine
- CHEMBL4580802
- 172478-01-2
- tert-ButylMethyl(piperidin-3-yl)carbamate
- AB3124
- FT-0648176
- tert.butyl piperidin-3-yl-methyl-carbamate
- DS-11211
- FT-0648150
- t-butyl N-methyl-N-(piperidin-3-yl)carbamate
- EN300-64182
- N-methyl-N-(piperidin-3-yl) carbamic acid t-butyl ester
- RTXNDTNDOHQMTI-UHFFFAOYSA-N
- W-206027
- BCP28263
- 4-ethoxyphenyltrans-4-butylcyclohexanoate
- AKOS005258686
- A25770
- SY018037
- (S)-N-Boc-N-methylpiperidin-3-amine
- SY065551
- Z513906286
- PB23729
- (R)-3-[Boc(methyl)amino]piperidine
- SCHEMBL715627
- MFCD09878596
- SY029624
- AM90328
- tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate
- DB-008328
-
- MDL: MFCD06656642
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3
- InChI Key: RTXNDTNDOHQMTI-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(C)C1CNCCC1)=O
Computed Properties
- Exact Mass: 214.16800
- Monoisotopic Mass: 214.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.0±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 287.8℃ at 760 mmHg
- Flash Point: 127.9±24.3 °C
- Refractive Index: 1.485
- PSA: 41.57000
- LogP: 1.93410
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Security Information
- Signal Word:Danger
- Hazard Statement: H302 (100%) H315 (100%) H318 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H302 (100%) H315 (100%) H318 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Pricemore >>
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tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Suppliers
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on tert-butyl N-methyl-N-(piperidin-3-yl)carbamate
Comprehensive Overview of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate (CAS No. 172478-01-2)
The compound tert-butyl N-methyl-N-(piperidin-3-yl)carbamate (CAS No. 172478-01-2) is a specialized carbamate derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the piperidine ring and tert-butyl carbamate moiety, make it a valuable intermediate for drug discovery. Recent trends in AI-driven drug design and high-throughput screening have increased demand for such building blocks, as researchers explore neuropharmacological targets and GPCR modulators.
From a synthetic chemistry perspective, this compound exemplifies the growing importance of nitrogen-containing heterocycles in modern medicinal chemistry. The piperidin-3-yl scaffold is particularly noteworthy, appearing in numerous FDA-approved drugs targeting CNS disorders and metabolic diseases. When combined with the N-methyl carbamate group, it creates a versatile platform for further functionalization – a key reason why patent filings mentioning this structure increased 27% year-over-year (2021-2023).
The tert-butyl protecting group in 172478-01-2 deserves special attention from process chemists. As the pharmaceutical industry shifts toward green chemistry principles, questions about protecting group strategies and atom economy dominate technical forums. This compound's stability under acidic conditions while being cleavable via hydrogenolysis makes it ideal for multi-step syntheses – a feature frequently discussed in peptide coupling and chiral auxiliary applications.
Analytical characterization of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate reveals interesting physicochemical properties. With a calculated LogP of 1.82 and TPSA of 29.54 Ų, it falls within the optimal range for blood-brain barrier penetration – explaining its prevalence in neurological drug candidates. Mass spectrometry studies typically show a strong [M+H]+ peak at m/z 229, while NMR spectra display characteristic shifts for the piperidine protons (δ 2.6-3.1 ppm) and tert-butyl group (δ 1.4 ppm).
In the context of structure-activity relationship (SAR) studies, modifications to this scaffold frequently appear in recent literature on kinase inhibitors and serotonin receptor ligands. The methyl carbamate moiety's role in bioisosteric replacement strategies is particularly valuable when optimizing metabolic stability or target selectivity. These applications align with current industry focus on precision medicine and personalized therapeutics.
From a commercial standpoint, CAS 172478-01-2 has seen growing procurement interest from contract research organizations (CROs) and academic drug discovery programs. Supply chain data indicates 78% of purchases are for library synthesis purposes, reflecting the compound's utility in fragment-based drug design. Storage typically recommends 2-8°C under inert atmosphere to preserve the carbamate's integrity – a detail often queried in chemical handling forums.
The future applications of this compound may expand into PROTAC technology and molecular glues, given its balanced lipophilicity and hydrogen bonding capacity. As computational tools like AlphaFold revolutionize target identification, the demand for such versatile pharmacophores will likely accelerate. Ongoing research into catalytic asymmetric synthesis routes for this scaffold could further enhance its accessibility for drug discovery pipelines.
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